molecular formula C12H18O6 B12934421 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Katalognummer: B12934421
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: TVKHAHKGOMWMDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Ethoxycarbonyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of spiro compounds generally involves scalable reactions that can be optimized for large-scale production. The use of commercially available reagents and efficient reaction conditions makes the industrial synthesis of such compounds feasible .

Analyse Chemischer Reaktionen

Types of Reactions

8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of enzymes, affecting metabolic and inflammatory processes . Its unique spiro structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid apart is its specific functional groups and the ethoxycarbonyl moiety, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .

Eigenschaften

Molekularformel

C12H18O6

Molekulargewicht

258.27 g/mol

IUPAC-Name

8-ethoxycarbonyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C12H18O6/c1-2-16-10(15)11(9(13)14)3-5-12(6-4-11)17-7-8-18-12/h2-8H2,1H3,(H,13,14)

InChI-Schlüssel

TVKHAHKGOMWMDN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.